N-(2-carbamoyl-1-benzofuran-3-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide
Description
N-(2-carbamoyl-1-benzofuran-3-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide is a synthetic amide derivative featuring a benzofuran-carbamoyl moiety linked via an ethanediamide (oxamide) bridge to a 2-(1H-indol-3-yl)ethyl group. The ethanediamide bridge (N-C-O-C-N) distinguishes it from simpler amides, conferring structural rigidity and influencing solubility and metabolic stability . The indole moiety, a common pharmacophore in bioactive molecules (e.g., serotonin, tryptamine derivatives), may contribute to receptor binding or enzyme inhibition .
Properties
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c22-19(26)18-17(14-6-2-4-8-16(14)29-18)25-21(28)20(27)23-10-9-12-11-24-15-7-3-1-5-13(12)15/h1-8,11,24H,9-10H2,(H2,22,26)(H,23,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNIZHBHFGNHCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-carbamoyl-1-benzofuran-3-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide is a complex organic compound with potential therapeutic applications due to its unique structural characteristics. This article explores its biological activity, including mechanisms of action, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 366.42 g/mol. Its structure features a benzofuran moiety and an indole derivative linked through an ethylenediamine segment, which may contribute to its biological properties.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activities, including:
- Anticancer Activity : The compound may inhibit the proliferation of various cancer cell lines.
- Antiviral Properties : Potential activity against viral infections, particularly those involving RNA viruses.
- Neuroprotective Effects : Possible protective effects on neuronal cells.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation or viral replication.
- Induction of Apoptosis : It may trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : Evidence suggests that the compound could cause cell cycle arrest at specific phases, particularly G2/M.
Anticancer Activity
Research has demonstrated that compounds with similar structural features exhibit notable anticancer effects. For example, studies on indole derivatives have shown significant inhibitory effects on various cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 0.34 μM to 0.86 μM . The unique dual functionality of this compound may enhance its selectivity towards cancerous cells compared to other compounds.
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Indole Derivative A | Anticancer (HeLa) | 0.34 | |
| Indole Derivative B | Antiviral (SARS-CoV-2 RdRp) | 7.50 | |
| N-(2-carbamoyl...) | Anticancer (unknown) | TBD | Current Study |
Case Studies
While specific case studies focusing solely on this compound are scarce, analogous compounds have been investigated extensively:
- Study on Indole Derivatives : A series of indole-based compounds were synthesized and tested for anticancer activity, revealing significant potency against various tumor cell lines.
- SARS-CoV-2 Inhibition Research : Compounds structurally related to this benzofuran-indole hybrid were evaluated for their ability to inhibit viral replication, demonstrating moderate efficacy against RdRp.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related amide derivatives containing indole, benzofuran, or ethanediamide motifs, as inferred from the evidence.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Benzofuran vs. Biphenyl/Other Aromatic Groups The target compound’s benzofuran-carbamoyl group differs from the biphenyl-fluorophenyl moiety in ’s compound. Benzofuran’s fused oxygen heterocycle may enhance electron density and polar interactions compared to biphenyl’s hydrophobic fluorine substituent .
Ethanediamide vs. This structural feature is rare in the evidence but resembles oxamide-based drug candidates, which often exhibit improved stability .
Indole-Ethyl Substituent Comparisons The indole-ethyl group is a common motif in psychoactive () and inhibitory () compounds. In PDAT (), dimethylation of the propane-diamine chain enhances enzyme inhibition compared to non-methylated analogs, suggesting that substituent bulk and electronic effects critically modulate activity . The target compound’s ethanediamide may similarly influence steric and electronic interactions at binding sites.
Synthetic Accessibility
- Compounds like 5n () demonstrate high synthetic yields (75–86%) via gold-catalyzed or carbodiimide-mediated amide couplings, suggesting feasible routes for synthesizing the target compound . However, the ethanediamide bridge may require specialized coupling agents (e.g., EDC/NHS, as in ) or stepwise reactions to avoid steric hindrance .
Hypothetical Pharmacological Implications
- The target compound’s combination of benzofuran and indole motifs may synergize effects seen in related molecules: benzofuran derivatives often exhibit anti-inflammatory or anticancer activity, while indole-ethyl groups are prevalent in neuromodulators. The ethanediamide bridge could confer prolonged half-life due to reduced enzymatic degradation, a hypothesis supported by oxamide-based drugs in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
